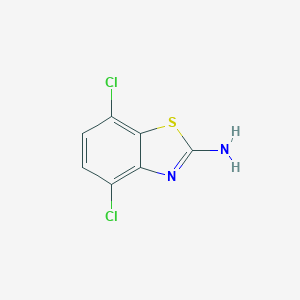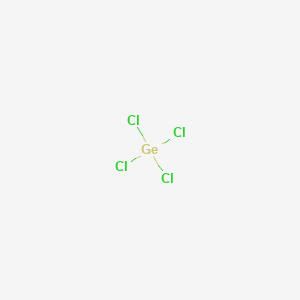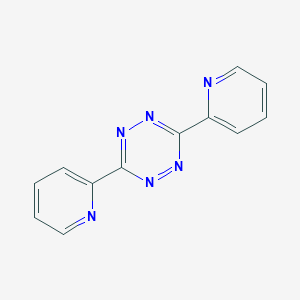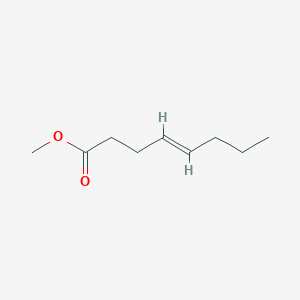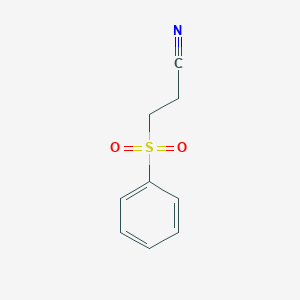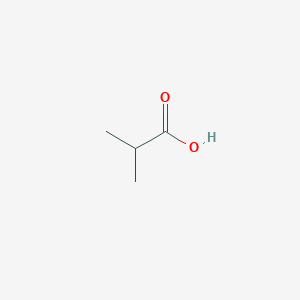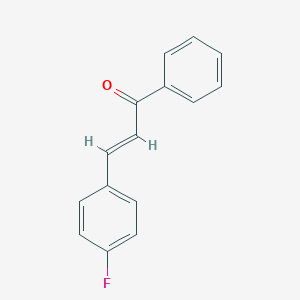
4-Fluorochalcone
Overview
Description
4-Fluorochalcone is an organic compound that has been gaining increasing attention due to its diverse range of applications in the fields of pharmaceuticals, cosmetics, and biotechnology. This compound is a compound that is derived from chalcone and is composed of a benzene ring at the center, with two phenyl groups attached at the 1- and 4-positions, and a fluorine atom at the 2-position. This compound has a wide range of biological activities and has been used in various scientific research applications.
Scientific Research Applications
1. Chemosensor for Cyanide Anions
4-Fluorochalcone derivatives have been studied for their use as chemosensors. One such derivative, 4-dimethylamino this compound, exhibits distinct green fluorescence in buffer solution. It forms a complex with iron(III) ions, serving as a highly selective cyanide anion probe. This application is significant for both biological and environmental systems, including living cell imaging (Yang et al., 2015).
2. Nonlinear Optical Properties
Research on this compound has highlighted its potential in nonlinear optical (NLO) applications. Organic NLO crystals synthesized from this compound have been characterized for various properties like X-ray diffraction and spectroscopy. These findings are important for advancing optical technologies (Prabu et al., 2014).
3. Solvatochromism in Spectral Studies
This compound derivatives have been used as spectral probes in medical and biological studies. Their solvatochromic and solvatofluorochromic properties are systematically investigated, providing insights into their applications in optical spectra and phase transitions in various solvents (Bakhshiev et al., 2006).
4. Interaction with Phospholipids
Studies have explored the interaction of this compound derivatives with phospholipids, lipoproteins, and proteins. This research is crucial for understanding the hydrophobic interactions and potential applications in cell imaging and targeting, particularly in cancer research (Tomečková et al., 2014).
5. Synthesis and Chemical Applications
An efficient synthesis method for α-fluorochalcones has been developed using palladium-catalyzed cross-coupling reactions. This approach is important for creating fluorinated analogs of natural chalcones, which have various applications in chemistry and pharmacology (Eddarir et al., 2013).
6. Bioimaging Applications
This compound derivatives, particularly those with non-centrosymmetric structures, have been developed for bioimaging applications. These compounds exhibit strong absorption and fluorescence quantum yields, making them suitable for use as fluorochromes in biomedical imaging (Krawczyk et al., 2016).
Mechanism of Action
Target of Action
4-Fluorochalcone is a bioactive compound that primarily targets the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.
Mode of Action
This compound interacts with its target iNOS by inhibiting its expression . This inhibition results in a dose-dependent reduction in NO production, as observed in studies conducted on the mouse macrophage cell line RAW 264.7 . Additionally, this compound also reduces the levels of prostaglandin E2 (PGE2) by 58% at a concentration of 10 μM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase (NOS) pathway . By inhibiting iNOS expression, this compound disrupts the production of NO, thereby affecting the downstream effects of NO in the body. These effects can include vasodilation, immune response modulation, and neurotransmission .
Pharmacokinetics
Based on its structural similarity to other chalcones, it is likely to have good oral bioavailability and to be metabolized primarily through glucuronidation
Result of Action
The inhibition of iNOS expression by this compound leads to a reduction in NO production, which can have various molecular and cellular effects. For instance, in a study on rats with adjuvant-induced arthritis, the administration of a similar compound (3,4,5-trimethoxy-4’-fluorochalcone) significantly inhibited paw edema, protected from weight loss, and reduced the levels of inflammatory mediators in paw homogenates .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCQZARWVHQBE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030857 | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22966-07-0, 1608-51-1 | |
| Record name | trans-4-Fluorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1608-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
